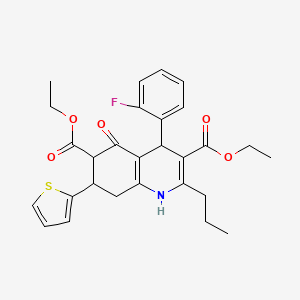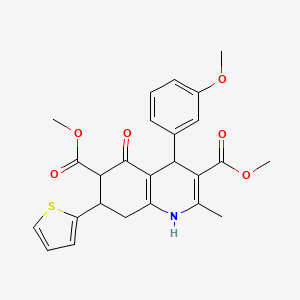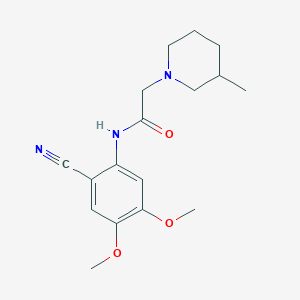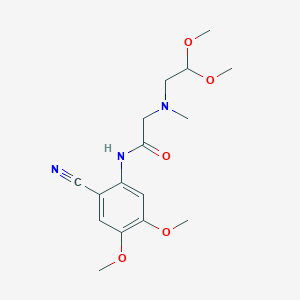![molecular formula C29H26N4O5 B4306167 N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE](/img/structure/B4306167.png)
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE
Overview
Description
“N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE” is a complex organic compound that features multiple functional groups, including cyano, methoxy, isoindoline, and isoquinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE” typically involves multi-step organic reactions. The starting materials might include 2-cyano-4,5-dimethoxybenzaldehyde, isoindoline derivatives, and isoquinoline derivatives. Key steps in the synthesis could involve:
- Formation of the isoindoline moiety through cyclization reactions.
- Introduction of the cyano and methoxy groups via nucleophilic substitution.
- Coupling of the isoindoline and isoquinoline units through amide bond formation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve:
- Use of catalysts to enhance reaction rates.
- Control of temperature and pressure to favor desired reaction pathways.
- Purification techniques such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
“N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions could be used to convert cyano groups to amines or reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology and Medicine
In biology and medicine, “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE” might be investigated for its potential pharmacological properties. It could serve as a lead compound in drug discovery, particularly if it exhibits activity against specific biological targets.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of dyes, polymers, or other industrial chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific applications. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other derivatives of isoindoline and isoquinoline, such as:
- N-(2-cyano-4,5-dimethoxyphenyl)-2-isoindolineacetamide.
- 2-(1-isoquinolinyl)-N-(2-cyano-4,5-dimethoxyphenyl)acetamide.
Uniqueness
The uniqueness of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-{1-[(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL}ACETAMIDE” lies in its specific combination of functional groups and structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-[1-[(1,3-dioxoisoindol-2-yl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N4O5/c1-37-25-13-19(15-30)23(14-26(25)38-2)31-27(34)17-32-12-11-18-7-3-4-8-20(18)24(32)16-33-28(35)21-9-5-6-10-22(21)29(33)36/h3-10,13-14,24H,11-12,16-17H2,1-2H3,(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHBRBUIEJVNND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C#N)NC(=O)CN2CCC3=CC=CC=C3C2CN4C(=O)C5=CC=CC=C5C4=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-1-(7-NITRODIBENZO[B,F]OXEPIN-2-YL)-2-PHENYL-1-DIAZENE](/img/structure/B4306091.png)
![8-Methyl-3-(prop-2-en-1-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B4306093.png)
![4-[2-(2-{2-[5-(4-PYRIDYL)-2H-1,2,3,4-TETRAAZOL-2-YL]ETHOXY}ETHYL)-2H-1,2,3,4-TETRAAZOL-5-YL]PYRIDINE](/img/structure/B4306100.png)



![3-[2-(1-CYCLOHEXENYL)ETHYL]-4-HYDROXY-4,5-BIS(4-METHOXYPHENYL)-1,3-OXAZOLAN-2-ONE](/img/structure/B4306141.png)
![4-HYDROXY-3-[2-(1H-INDOL-3-YL)ETHYL]-4,5-DIPHENYL-1,3-OXAZOLAN-2-ONE](/img/structure/B4306149.png)
![N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-[2-(2-HYDROXYETHYL)-1-PIPERIDINYL]ACETAMIDE](/img/structure/B4306160.png)
![N-(2-cyano-4,5-dimethoxyphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B4306172.png)


![ETHYL 1-{[(2-CYANO-4,5-DIMETHOXYPHENYL)CARBAMOYL]METHYL}PIPERIDINE-4-CARBOXYLATE](/img/structure/B4306194.png)
